molecular formula C20H17BrN4OS B2914361 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 442865-31-8

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B2914361
M. Wt: 441.35
InChI Key: PLVRVCDBDVYFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H17BrN4OS and its molecular weight is 441.35. The purity is usually 95%.
BenchChem offers high-quality 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which is synthesized from 4-bromobenzaldehyde and 2,5-dimethylpyrrole. The second intermediate is 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid, which is synthesized from 3-aminopyridine and thioglycolic acid. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials
4-bromobenzaldehyde, 2,5-dimethylpyrrole, 3-aminopyridine, thioglycolic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), diethyl ether, dichloromethane (DCM), triethylamine (TEA), ethyl acetate, sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium chloride (NaCl), water (H2O)

Reaction
Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:, - Dissolve 4-bromobenzaldehyde (1.0 equiv) and 2,5-dimethylpyrrole (1.2 equiv) in DCM and add TEA (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with diethyl ether., - Dissolve the solid in DCM and add NaOH (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with water., - Dissolve the solid in DCM and dry over Na2SO4., - Concentrate the solution and purify the product by column chromatography to obtain 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a yellow solid., Synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid:, - Dissolve 3-aminopyridine (1.0 equiv) and thioglycolic acid (1.2 equiv) in DMF and add NaOH (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with water., - Acidify the filtrate with HCl and extract with ethyl acetate., - Wash the organic layer with water and brine, dry over Na2SO4, and concentrate the solution., - Purify the product by column chromatography to obtain 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid as a white solid., Coupling of intermediates to form final product:, - Dissolve 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv), 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid (1.2 equiv), DCC (1.2 equiv), and NHS (1.2 equiv) in DMF and stir at room temperature for 24 hours., - Filter the reaction mixture and wash the solid with DCM., - Concentrate the filtrate and purify the product by column chromatography to obtain the final product as a white solid.

properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS/c1-13-11-17(14(2)25(13)16-8-6-15(21)7-9-16)18(26)12-27-20-23-22-19-5-3-4-10-24(19)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVRVCDBDVYFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

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